molecular formula C13H12O5 B2941434 Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate CAS No. 2411304-41-9

Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate

Cat. No. B2941434
CAS RN: 2411304-41-9
M. Wt: 248.234
InChI Key: FDCFQVRKRMKASV-UHFFFAOYSA-N
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Description

Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate, also known as MEMO-BF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MEMO-BF is a benzofuran derivative that has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism Of Action

The exact mechanism of action of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate is not fully understood. However, studies have suggested that Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cell proliferation, survival, and differentiation. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate is its relatively simple synthesis method, which allows for large-scale production of the compound. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further preclinical and clinical studies.
One of the limitations of using Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate in lab experiments is its poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo studies. However, several studies have reported successful solubilization of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate using various solvents and surfactants.

Future Directions

There are several future directions for the research and development of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate. One potential area of research is the development of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate as a novel anticancer agent. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate in humans.
Another potential direction for future research is the investigation of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate as an antiviral and antibacterial agent. Studies are needed to determine the mechanism of action of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate against these pathogens and to evaluate its potential use in the treatment of viral and bacterial infections.
In conclusion, Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate is a synthetic compound that has shown promising biological activities, including anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand the mechanism of action of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate and to evaluate its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate involves the reaction of 1-benzofuran-2-carboxylic acid with epichlorohydrin in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to yield Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate. This synthesis method has been reported to give high yields of pure Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate and is relatively simple compared to other synthetic methods.

Scientific Research Applications

Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has been extensively studied for its potential use as an anticancer agent. Several studies have shown that Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In addition to its anticancer properties, Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been investigated for its antiviral and antibacterial activities. Studies have shown that Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate exhibits potent antiviral activity against influenza A virus and herpes simplex virus type 1. Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate has also been found to have antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-15-13(14)12-4-8-2-3-9(5-11(8)18-12)16-6-10-7-17-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFQVRKRMKASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(oxiran-2-ylmethoxy)-1-benzofuran-2-carboxylate

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